Erbium trichloride hexahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

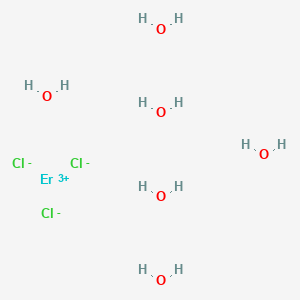

erbium(3+);trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Er.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBPGOAZQSYXNT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3ErH12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598110 | |

| Record name | Erbium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-75-9 | |

| Record name | Erbium chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERBIUM CHLORIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYH595Z37X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Erbium trichloride hexahydrate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Erbium Trichloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Pink Powder

Erbium (III) chloride hexahydrate (ErCl₃·6H₂O) is a fascinating and versatile rare-earth salt, most recognizable by its characteristic pink crystalline appearance.[1][2] For the uninitiated, it is simply another reagent on the shelf. However, for the materials scientist, the chemist, and the drug development professional, it represents a gateway to a world of advanced applications, from next-generation optical amplifiers to innovative nanomedicine platforms.[1][3] Its utility is derived directly from the unique electronic configuration of the erbium (III) ion, which imparts distinct spectroscopic and chemical properties.

This guide moves beyond a simple recitation of data sheet values. As a Senior Application Scientist, my objective is to provide a comprehensive understanding of the core physicochemical properties of this compound, grounded in both theoretical principles and practical, field-proven insights. We will explore not just what its properties are, but why they are, and how they can be reliably characterized and exploited in a research and development setting.

Section 1: Chemical Identity and Structural Architecture

The foundation of ErCl₃·6H₂O's properties lies in its molecular and crystalline structure. Understanding this architecture is critical for predicting its behavior in various experimental conditions.

Core Identification

A consistent and accurate identification of this compound is the first step in any rigorous scientific endeavor.

| Property | Value | Source(s) |

| Chemical Formula | ErCl₃·6H₂O | [1][2][4] |

| IUPAC Name | Erbium(III) chloride hexahydrate | [4] |

| CAS Number | 10025-75-9 | [1][2] |

| Molecular Weight | 381.71 g/mol | [1][4] |

| Appearance | Pink crystalline powder, crystals, or chunks. | [1] |

Crystalline and Coordination Structure

This compound crystallizes in a monoclinic system.[5] This is a crucial detail, as the crystal lattice dictates many of its bulk physical properties. The true chemical insight, however, comes from understanding the coordination environment of the central erbium ion.

In the solid state, the erbium ion is octa-coordinated, forming a complex cation: [Er(H₂O)₆Cl₂]⁺ .[5] The remaining chloride ion (Cl⁻) is located outside this primary coordination sphere, balancing the charge.[5] This is a vital distinction from a simple mixture of ions and water. The direct coordination of water and chloride ligands to the erbium center dictates its solubility, reactivity, and thermal decomposition pathway.

Section 2: Physicochemical Properties: A Quantitative Overview

Here, we delve into the measurable properties that define the compound's behavior in the laboratory.

Solubility Profile

The compound's solubility is a primary consideration for any solution-based application, including nanoparticle synthesis and biological assays.

-

Aqueous Solubility : this compound is readily soluble in water.[2][6] The solubility increases with temperature, a common characteristic for many ionic salts.[2] This high aqueous solubility is due to the favorable interactions between the polar water molecules and the charged ions (the [Er(H₂O)₆Cl₂]⁺ complex and Cl⁻).

-

Organic Solvents : It is reported to be easily soluble in ethanol.[7] It is slightly soluble in some other polar organic solvents, but generally insoluble in non-polar solvents.[5][8] This differential solubility is key for purification steps, such as precipitating the compound from a reaction mixture using a less polar solvent.

Thermal Behavior: A Stepwise Decomposition

The term "melts" is often misused for this compound. As a hydrate, it does not have a true melting point but instead undergoes thermal decomposition upon heating.[5] This process is not a single event but a multi-step sequence of dehydration followed by hydrolysis.

Based on studies of similar rare-earth chloride hydrates, the decomposition pathway can be outlined as follows:[9]

-

Stepwise Dehydration : As the temperature increases, the coordinated water molecules are sequentially lost. This typically occurs in stages, for example: ErCl₃·6H₂O → ErCl₃·3H₂O → ErCl₃·H₂O → ErCl₃

-

Hydrolysis : At higher temperatures (generally above 200°C), the remaining water or atmospheric moisture can react with the anhydrous or partially hydrated erbium chloride to form erbium oxychloride (ErOCl) and hydrogen chloride (HCl) gas.[9] ErCl₃ + H₂O → ErOCl + 2HCl(g)

This hydrolysis is a critical consideration. If the goal is to produce anhydrous ErCl₃, the heating must be done under a vacuum or in the presence of a dehydrating agent (like thionyl chloride) or via the "ammonium chloride route" to prevent the formation of the highly stable oxychloride.[5]

Spectroscopic Signature

The Er³⁺ ion possesses a unique set of sharp and distinct absorption bands in the UV-Visible and Near-Infrared (NIR) regions. This is due to the 4f electronic transitions, which are shielded from the ligand environment by the outer 5s and 5p orbitals.

-

UV-Vis-NIR Absorption : An aqueous solution of ErCl₃·6H₂O exhibits characteristic absorption peaks. A prominent peak is often observed around 379 nm, which can be used for quantitative analysis.[10] Other significant absorptions corresponding to transitions from the ⁴I₁₅/₂ ground state occur at approximately 488 nm (⁴F₇/₂), 522 nm (²H₁₁/₂), and 654 nm (⁴F₉/₂).[11][12]

-

FTIR and Raman Spectroscopy : These vibrational techniques are excellent for confirming the presence of water of hydration and for characterizing the overall compound structure. FTIR is particularly sensitive to the O-H stretching and bending modes of the coordinated water molecules.[13] Raman spectroscopy can provide complementary information and is less susceptible to interference from aqueous solutions.[14]

Section 3: Handling, Storage, and Experimental Protocols

As a Senior Application Scientist, I cannot overstate the importance of proper handling. The quality of your results is directly linked to the integrity of your starting material.

Safe Handling and Storage

-

Hygroscopicity : this compound is hygroscopic, meaning it readily absorbs moisture from the air.[6] This is its most critical handling property. Exposure to atmospheric moisture can lead to clumping and alter its effective molecular weight, leading to errors in concentration calculations.

-

Storage : Always store the compound in a tightly sealed container in a cool, dry place, preferably within a desiccator.

-

Safety : ErCl₃·6H₂O is an irritant to the skin, eyes, and respiratory system.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. When handling the powder, work in a well-ventilated area or a fume hood to avoid inhalation.

Protocol 1: Preparation of a Standard Aqueous Solution (0.1 M)

This protocol is fundamental for nearly all subsequent applications. Its accuracy is paramount.

Causality : Because the material is hygroscopic, simply weighing it out and assuming the hexahydrate formula can lead to concentration errors. This protocol uses a gravimetric approach to determine the precise concentration.

Materials :

-

Erbium (III) chloride hexahydrate (ErCl₃·6H₂O)

-

Analytical balance (4 decimal places)

-

100 mL volumetric flask (Class A)

-

Deionized water

-

Weighing boat

Procedure :

-

Approximate Weighing : On the analytical balance, weigh approximately 3.82 g of ErCl₃·6H₂O into a weighing boat. Record the exact mass to four decimal places (e.g., 3.8172 g).

-

Dissolution : Carefully transfer the weighed powder into the 100 mL volumetric flask. Use a small amount of deionized water to rinse the weighing boat and ensure all the solid is transferred into the flask.

-

Solubilization : Add approximately 50-70 mL of deionized water to the flask. Swirl gently until all the pink solid has completely dissolved.

-

Dilution to Volume : Carefully add deionized water until the bottom of the meniscus is precisely on the calibration mark of the flask. Use a dropper for the final additions to avoid overshooting the mark.

-

Homogenization : Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Concentration Calculation : Calculate the exact molarity of your solution using the precise mass you weighed.

-

Molarity (M) = (Mass of ErCl₃·6H₂O) / (381.71 g/mol * 0.100 L)

-

Protocol 2: Characterization by UV-Vis Spectrophotometry

This protocol validates the identity and concentration of the prepared solution.

Causality : Beer-Lambert Law (A = εbc) states that absorbance is directly proportional to concentration. By measuring the absorbance at a characteristic λₘₐₓ, we can confirm the presence of Er³⁺ and quantify its concentration.

Materials :

-

Prepared standard ErCl₃·6H₂O solution

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Deionized water (for blank)

Procedure :

-

Instrument Setup : Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.

-

Blanking : Fill a quartz cuvette with deionized water. Place it in the spectrophotometer and perform a baseline correction (zero absorbance) across the desired wavelength range (e.g., 300 nm to 700 nm).

-

Sample Measurement : Rinse the sample cuvette with a small amount of your prepared erbium solution, then fill it. Place it in the spectrophotometer.

-

Spectrum Acquisition : Scan the sample across the wavelength range.

-

Data Analysis :

-

Confirm the presence of the characteristic sharp absorption peak for Er³⁺ at ~379 nm.[10]

-

Record the absorbance value at this λₘₐₓ. This value can be used for future concentration checks or to create a calibration curve.

-

Section 4: Applications in Research and Drug Development

The unique properties of ErCl₃·6H₂O make it a valuable precursor in several advanced research areas.

Precursor for Upconversion Nanoparticles (UCNPs)

One of the most exciting applications is in the synthesis of UCNPs, such as NaYF₄:Yb,Er. These materials absorb low-energy NIR light and emit higher-energy visible light, a property highly sought after for bioimaging.

Causality : In this system, ErCl₃·6H₂O serves as the source for the Er³⁺ dopant, which acts as the emitter. Ytterbium (Yb³⁺) is used as a sensitizer, efficiently absorbing 980 nm light and transferring the energy to the nearby Er³⁺ ions, which then emit visible light. This process avoids the autofluorescence of biological tissues, leading to high-contrast images.

A typical synthesis involves the thermal decomposition of rare-earth precursors in a high-boiling point solvent like 1-octadecene with a capping agent like oleic acid.[1]

Role in Drug Delivery Systems

Erbium-doped nanoparticles are being explored for roles in theranostics—combining therapy and diagnostics. ErCl₃·6H₂O is a common starting material for creating these nanoparticles.[1] For instance, UCNPs can be coated with a mesoporous silica shell, which can be loaded with a drug. The nanoparticle acts as an imaging agent to track its location, and the drug can be released at a target site, potentially triggered by an external stimulus.

Protocol 3: Simplified Synthesis of PEGylated Erbium Nanoparticles

This protocol provides a conceptual framework for creating biocompatible erbium-containing nanoparticles for potential drug delivery research.[15]

Causality : This method uses a precipitation reaction between Er³⁺ ions and an organic ligand (8-hydroxyquinoline) to form nanoparticles. A polyethylene glycol (PEG) coating is then added. PEGylation is a standard technique used to increase the circulation time and reduce the immunogenicity of nanoparticles in biological systems.

Materials :

-

Erbium (III) chloride hexahydrate (ErCl₃·6H₂O)

-

8-Hydroxyquinoline

-

Ethanol

-

0.1 M Sodium hydroxide (NaOH) solution

-

Polyethylene glycol (PEG)

Procedure :

-

Precursor Solutions :

-

Prepare a solution of ErCl₃·6H₂O in ethanol (e.g., 0.05 M).

-

Prepare a solution of 8-hydroxyquinoline in ethanol (e.g., 0.15 M).

-

-

Precipitation : Heat the erbium chloride solution to ~60°C while stirring. Slowly add the 8-hydroxyquinoline solution dropwise.

-

pH Adjustment : Adjust the pH of the mixture to ~8 using the 0.1 M NaOH solution. A precipitate of the erbium-quinoline complex will form.

-

PEGylation : Add a solution of PEG to the nanoparticle suspension and continue stirring at 60°C for several hours to allow the PEG to coat the nanoparticle surface.

-

Purification : The resulting PEGylated nanoparticles are then purified, typically through centrifugation and washing cycles to remove unreacted precursors, before characterization and use.

Conclusion

Erbium (III) chloride hexahydrate is far more than a simple chemical. It is an enabling material whose value is unlocked through a deep understanding of its physicochemical properties. Its monoclinic crystal structure, which houses the [Er(H₂O)₆Cl₂]⁺ complex, dictates its solubility and thermal behavior. Its shielded 4f electronic transitions provide a unique spectroscopic fingerprint that is not only useful for characterization but is the very source of its utility in advanced optical materials and bioimaging agents. By employing rigorous, validated protocols for its handling, preparation, and application, researchers can confidently leverage the unique properties of the erbium ion to push the boundaries of science and drug development.

References

- Central Drug House (P) Ltd. (n.d.). ERBIUM (III)

- Chem-Impex. (n.d.). Erbium(III) chloride hexahydrate.

- Wikipedia. (2023). Erbium(III) chloride.

- ResearchGate. (n.d.). (a) UV–vis–NIR absorption spectra of Er³⁺-complexes obtained from ErCl3...

- AEM REE. (n.d.). Erbium(III) Chloride Hexahydrate (ErCl3·6H2O).

- Kharisov, B. I., et al. (2024). A Comprehensive Study of the Thermal Behavior of Rare Earth Chloride Hydrates: Resolving Contradictions. Inorganics.

- CymitQuimica. (n.d.). CAS 10025-75-9: this compound.

- PubChem. (n.d.). This compound.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - Erbium(III)

- Smolecule. (2026). Synthesis Protocols for Erbium-Doped Composites.

- ProChem, Inc. (n.d.). Erbium Chloride Hexahydrate.

- News-Medical.net. (2024).

- Edgetech Industries. (n.d.). Erbium Chloride.

- Mioduski, T., & Salomon, M. (n.d.). Erbium Chloride Solubility Data.

- BenchChem. (2025). Application Notes and Protocols: Erbium(III) Chloride in Specialty Glass Manufacturing.

- El Ghoul, J., et al. (2020). Efficient Up-Conversion ZnO Co-Doped (Er, Yb)

- BenchChem. (2025). Application Notes and Protocols for Erbium(3+)

- Khan, I. A. (2020). Spectrophotometric Studies of Ternary Complexes of Erbium to Explore the Hyperchromic Effect with Various Ligands and their use. Oriental Journal of Chemistry.

- Pharma Beginners. (2023).

- ResearchGate. (n.d.). UV–Vis absorption spectra for the three [Er(od)₃(N,N-donor)] complexes.

- University of Mustansiriyah. (n.d.).

- The Royal Society of Chemistry. (n.d.). Section 1: Synthesis of upconversion nanoparticles (UCNPs) Reagents.

- ResearchGate. (n.d.). UV–vis absorbance spectra of Erbium (III) Perchlorate measured on...

- Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy - Complementary Technologies.

- EAG Laboratories. (2022).

- Drawell. (2025). The Integration of XRD with Raman and FTIR Spectroscopy.

- Analysis Solutions. (2021). Shedding Light On The Utility Of FTIR Vs. Raman Spectroscopy.

- Migdisov, A. A., & Williams-Jones, A. E. (2006). A spectrophotometric study of erbium (III)

Sources

- 1. rsc.org [rsc.org]

- 2. CAS 10025-75-9: this compound [cymitquimica.com]

- 3. Efficient Up-Conversion ZnO Co-Doped (Er, Yb) Nanopowders Synthesized via the Sol-Gel Process for Photovoltaic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Cl3ErH12O6 | CID 19103329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Erbium(III) chloride - Wikipedia [en.wikipedia.org]

- 6. Erbium Chloride Hexahydrate - ProChem, Inc. [prochemonline.com]

- 7. aemree.com [aemree.com]

- 8. edge-techind.com [edge-techind.com]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. orientjchem.org [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Shedding Light On The Utility Of FTIR Vs. Raman Spectroscopy - Analysis Solutions [gatewayanalytical.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: ErCl₃·6H₂O Crystal Structure & Lattice Mechanics

[1][2]

Executive Summary

Erbium(III) chloride hexahydrate is a strategic material in photonics and quantum information science due to the high spin coherence and optical transitions of the

Crystallographic Architecture

The crystal structure of

Lattice Parameters & Space Group

The material crystallizes in the centrosymmetric space group

| Parameter | Value (Approximate) | Description |

| Crystal System | Monoclinic | Defined by three unequal axes and one non-90° angle.[1][2][4] |

| Space Group | Centrosymmetric; unique axis | |

| Axis perpendicular to the unique axis.[1][2] | ||

| Unique axis (two-fold rotation axis).[1][2] | ||

| Axis perpendicular to the unique axis.[1][2] | ||

| Angle between | ||

| 2 | Number of formula units per unit cell. |

Note: Exact lattice constants vary slightly based on temperature and specific crystal growth conditions.[1][2] The values above represent the standard room-temperature phase for the isostructural heavy lanthanide series.

Structural Hierarchy

The lattice is not composed of simple

Coordination Geometry & Bonding

The optical properties of Erbium are dictated by the local symmetry around the metal ion.[1][2] In

The Complex

The

This low-symmetry environment (

Visualization of Structural Logic[1][2]

Synthesis & Crystal Growth Protocol

High-purity crystals are required to minimize quenching centers (like

The "Slow Evaporation" Method

Unlike anhydrous chlorides which require ammonium chloride routes or sublimation, the hexahydrate is grown from aqueous solution.[1][2]

Reagents:

-

Erbium(III) Oxide (

), 99.99%+ purity.[1][2] -

Hydrochloric Acid (

), concentrated, semiconductor grade.[1][2] -

Deionized Water (

).[1][2]

Protocol:

-

Dissolution: Slowly add

to excess concentrated -

pH Adjustment (Critical): Maintain the solution at highly acidic pH (

). -

Filtration: Filter the solution through a

membrane to remove insoluble oxides or dust.[1][2] -

Crystallization: Place in a desiccator with a controlled evaporation rate (using

or silica gel as desiccant) at room temperature. -

Harvesting: Crystals appear as pink/rose-colored prisms. Store in a sealed container (material is hygroscopic).

Synthesis Workflow Diagram

Key Applications

Biomedical Photonics & Imaging

While not a drug itself,

-

Mechanism: When doped into a host lattice (like

), -

Role: The high purity of the chloride precursor ensures high quantum yield by minimizing quenching defects.[1][2]

Quantum Information

Erbium's

References

-

Isostructural Series & Space Group: Marezio, M., Plettinger, H. A., & Zachariasen, W. H. (1961).[1][2] The crystal structure of gadolinium trichloride hexahydrate. Acta Crystallographica, 14(3), 234-236.[1][2] [1][2]

-

Europium Analog Structure (Redetermination): Rademeyer, M. (2014).[1][2] Redetermination of [EuCl2(H2O)6]Cl.[1][2][3][4] Acta Crystallographica Section E, 70(11), i27.[1][2]

-

Synthesis & Phase Stability: Freeman, J. H., & Smith, M. L. (1958).[1][2] The preparation of anhydrous inorganic chlorides by dehydration with thionyl chloride.[1][2] Journal of Inorganic and Nuclear Chemistry, 7(3), 224-227.[1][2] (Context for hydration control). [1][2]

-

Erbium Chloride Properties: National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 19103329, Erbium trichloride hexahydrate.[1][2]

Sources

- 1. Erbium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. CAS 10025-75-9: this compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Redetermination of [EuCl2(H2O)6]Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive structural study of lanthanide(III) chloride hydrates: [RECl3·xH2O (RE = La–Nd, Sm–Lu; x = 6, 7)] - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Physicochemical Baseline & Structural Integrity

Technical Deep Dive: Thermal Decomposition & Dehydration Kinetics of Erbium(III) Chloride Hexahydrate

Executive Summary

This technical guide provides a rigorous analysis of the thermal behavior of Erbium(III) Chloride Hexahydrate (

Before analyzing decomposition, one must understand the starting material's structural constraints.

-

Crystal System: Monoclinic (

or -

Coordination Geometry: The Erbium cation (

) is octa-coordinated.[1] -

Structural Formula:

.[1]-

Implication: Two chloride ions are inner-sphere (bonded to Er), while one is outer-sphere (isolated in the lattice). This structural nuance dictates the energy required to remove water; the water molecules are directly coordinated to the metal center, requiring significant thermal energy to break the

bonds.

-

Table 1: Key Physicochemical Properties

| Property | Value | Relevance to Processing |

| Molecular Weight | 381.71 g/mol | Stoichiometric calculations for synthesis. |

| Hygroscopicity | High (Deliquescent) | Rapidly absorbs atmospheric moisture; requires storage in desiccators/gloveboxes. |

| Appearance | Pink/Violet Crystals | Color intensity changes with hydration state (useful for visual QC). |

| Solubility | Soluble in water/ethanol | Amenable to sol-gel and wet-chemistry precursor preparation. |

Part 2: Thermal Decomposition Behavior (TGA/DSC Analysis)

The thermal decomposition of

The Decomposition Pathway (Air/Inert Atmosphere)

When heated in air or nitrogen without a chlorinating agent, the material follows a destructive pathway leading to oxides.

-

Stage I: Dehydration (65°C – 180°C)

-

Stage II: The Hydrolysis Trap (200°C – 400°C)

-

Critical Failure Mode: As the last water molecules attempt to leave, the high Lewis acidity of

splits the water. Instead of releasing -

Reaction:

. -

Result: Formation of Erbium Oxychloride (

), a stable and often unwanted contaminant.

-

-

Stage III: Oxide Formation (> 600°C)

-

The oxychloride decomposes to the oxide.

-

Reaction:

.

-

Visualization of Decomposition Pathways

The following diagram illustrates the bifurcation between successful anhydrous synthesis and the hydrolysis trap.

Figure 1: Thermal decomposition pathways of ErCl3·6H2O.[5][6][7][8] The red path indicates the hydrolysis trap common in standard heating; the green path represents the controlled synthesis required for high-purity applications.

Part 3: Kinetic Parameters & Thermodynamics

For researchers modeling shelf-life or reactor conditions, the dehydration kinetics generally follow a Nucleation and Growth model or a Phase Boundary controlled model depending on the specific dehydration step.

General Kinetic Values for Heavy Lanthanide Dehydration:

-

Activation Energy (

): Typically ranges from 60 to 120 kJ/mol for the initial dehydration steps. -

Enthalpy of Dehydration (

): Endothermic. Requires continuous heat input. -

Hydrolysis Kinetics: The activation energy for the release of HCl (Stage II) is generally lower than that of the final water removal, which explains why avoiding hydrolysis is thermodynamically difficult without chemical intervention.

Experimental Determination Protocol (Self-Validating): To determine the exact kinetics for your specific batch (which varies with particle size):

-

Run TGA at multiple heating rates (

°C/min). -

Apply the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) isoconversional methods.

-

Plot

vs

Part 4: Synthesis of Anhydrous ErCl3 (The "Ammonium Chloride Route")

For drug development (e.g., radiolabeling) or materials synthesis,

Mechanism

Ammonium chloride (

Step-by-Step Protocol

-

Mixing: Mix

with a 6-10x molar excess of -

Step 1 (Complex Formation): Heat to 200°C under low vacuum or inert gas.

-

Reaction:

. -

Note: The water leaves, but the Er is protected by the ammonium chloride complex.

-

-

Step 2 (Sublimation): Increase temperature to 350°C - 400°C under high vacuum.

-

Reaction:

.[3] -

sublimes away, leaving pure anhydrous

-

-

Validation: The product should be fully water-soluble. Any turbidity indicates

presence (failure).

Figure 2: The Ammonium Chloride Route workflow for synthesizing anhydrous Erbium Chloride.

Part 5: Implications for Applications

Radiopharmaceuticals (Er-169)

In the production of Er-169 for radiosynovectomy (treatment of arthritis), the target material (often Erbium Oxide) is neutron irradiated and then converted to chloride.

-

Risk: If the conversion to chloride involves simple acid dissolution and drying, the resulting hydrate will hydrolyze upon sterilization heating.

-

Impact: Insoluble oxychlorides can alter the biodistribution of the radiopharmaceutical, potentially causing off-target radiation dose.

Optical Fibers (EDFA)

Erbium-Doped Fiber Amplifiers require ultra-high purity.

-

Risk:

bonds quench the fluorescence of -

Requirement: The precursor must be absolutely anhydrous (

ppm

References

-

Wendlandt, W. W. (1959).[9] The thermal decomposition of the heavier rare earth metal chloride hydrates. Journal of Inorganic and Nuclear Chemistry. (Verified via OSTI.gov snippet).

-

Meyer, G. (1989). The Ammonium Chloride Route to Anhydrous Rare Earth Chlorides—The Example of YCl3. Inorganic Syntheses. .[10]

-

BenchChem. (2025).[3] Synthesis of Anhydrous Erbium(III) Chloride from Erbium(III) Oxide: An In-Depth Technical Guide. .

-

Mettler Toledo. Thermal Analysis of Pharmaceuticals (TGA/DSC). .

-

Sigma-Aldrich. Erbium(III) chloride hexahydrate Safety Data Sheet & Properties. .

Sources

- 1. Erbium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. kohan.com.tw [kohan.com.tw]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iitk.ac.in [iitk.ac.in]

- 5. WebElements Periodic Table » Erbium » erbium trichloride hexahydrate [webelements.co.uk]

- 6. CAS 10025-75-9: this compound [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. THE THERMAL DECOMPOSITION OF THE HEAVIER RARE EARTH METAL CHLORIDE HYDRATES (Journal Article) | OSTI.GOV [osti.gov]

- 10. scilit.com [scilit.com]

Hygroscopic nature of erbium trichloride hexahydrate

Technical Guide: Hygroscopic Management of Erbium Trichloride Hexahydrate ( )[1]

Executive Summary

This compound (

Unlike simple salts,

Fundamental Chemistry & Structural Instability[1]

Crystal Structure and Coordination

In its solid hexahydrate form, erbium trichloride does not exist as simple

-

Formula:

-

Coordination Geometry: Distorted Square Antiprismatic (typically).[1]

-

Implication: The water molecules are not merely adsorbed; they are chemically bonded ligands (

bonds).[1] Removing them requires breaking these bonds, which competes energetically with the formation of strong

The Hydrolysis Trap

The "Hydrolysis Trap" describes the failure mode where researchers attempt to dry the salt by simple heating. As thermal energy is applied, the water ligands activate. Instead of desorbing as

The resulting Erbium Oxychloride (

Material Characterization: Thermal Decomposition[2][3][4][5]

To validate the quality of

Decomposition Pathway

The thermal evolution of

| Stage | Temperature Range | Event | Chemical Transformation |

| I | Dehydration (Partial) | Loss of outer sphere/loosely bound water.[1] Formation of lower hydrates (e.g., dihydrate).[1] | |

| II | Critical Threshold | Onset of hydrolysis.[1] | |

| III | Oxychloride Formation | Complete conversion to |

Visualization: The Hydrolysis vs. Dehydration Pathway

The following diagram illustrates the bifurcation between successful dehydration (requiring chemical intervention) and the failure mode (hydrolysis).[1]

Figure 1: Bifurcation of thermal processing.[1] Without a chlorinating agent (Path 2), the material inevitably degrades to oxychloride (Path 1).[1]

Protocol: Handling and Anhydrous Preparation

This protocol details the Ammonium Chloride Route , the industry standard for generating high-purity anhydrous

Reagents & Equipment

-

Precursor:

(99.9% REO).[1] -

Reagent: Ammonium Chloride (

), anhydrous.[1] -

Equipment: Schlenk line, Tube furnace, Vacuum pump (

mbar), Cold trap.[1]

The Ammonium Chloride Route (Step-by-Step)

-

Mixing: In a mortar, grind

with a 6-10 molar excess of -

Step 1 Heating (Dehydration):

-

Place mixture in a boat within the tube furnace.

-

Heat to 200°C under vacuum or inert gas flow for 2 hours.

-

Result: Water is removed; the ammonium complex stabilizes the

.[1]

-

-

Step 2 Heating (Sublimation):

-

Collection:

-

The remaining solid in the boat is anhydrous violet

. -

Transfer immediately to an Argon-filled glovebox.[1]

-

Storage and Handling Workflow

Once dried, the material is a "water magnet."

Figure 2: Controlled handling workflow. Any exposure to ambient air (red path) results in immediate deliquescence.[1]

Impact on Applications

Optical Amplifiers (EDFA)

In Erbium-Doped Fiber Amplifiers, the presence of

-

Mechanism: The O-H vibrational overtone (

) overlaps with the -

Result: Non-radiative quenching.[1] The excited

transfers energy to the O-H vibration instead of emitting a photon, destroying the amplification gain.[1]

Catalysis

In organic synthesis (e.g., Friedel-Crafts acylation),

References

-

Crystal Structure & Coordination

-

Thermal Decomposition & Hydrolysis

-

Synthesis of Anhydrous Chlorides

-

Synthesis of Anhydrous Erbium(III) Chloride from Erbium(III) Oxide: An In-Depth Technical Guide. BenchChem.[1]

-

-

Handling & Safety

Sources

- 1. Erbium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound | Cl3ErH12O6 | CID 19103329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Erbium chloride | Cl3Er | CID 66277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Erbium(III) chloride 99.9 trace metals 10025-75-9 [sigmaaldrich.com]

Erbium (III) Trichloride Hexahydrate: A Comprehensive Technical Guide for Researchers

An In-depth Examination of CAS 10025-75-9 for Laboratory and Drug Development Applications

This guide provides a detailed technical overview of Erbium (III) trichloride hexahydrate (ErCl₃·6H₂O), a lanthanide series compound with increasing significance in biomedical research, optical materials, and nanotechnology. As a Senior Application Scientist, this document is intended to equip researchers, scientists, and drug development professionals with the critical safety data, handling protocols, and scientific context necessary for its effective and safe utilization.

Introduction: The Significance of Erbium Trichloride Hexahydrate

Erbium (III) trichloride hexahydrate is a pink crystalline solid that is part of the rare earth metal compounds.[1] Its unique optical and magnetic properties have positioned it as a valuable material in various high-technology applications. In the biomedical field, it is explored for use in MRI contrast agents and in the synthesis of erbium-doped nanoparticles for applications such as drug delivery and photothermal therapy. Its catalytic properties are also being investigated in organic synthesis.[2] A thorough understanding of its chemical and toxicological profile is paramount for anyone working with this compound.

Hazard Identification and Classification

Erbium (III) trichloride hexahydrate is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following hazards:

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][3]

It is crucial to note that the toxicological properties of this compound have not been fully investigated, and as such, it should be handled with care, assuming it may have other potential health effects.[4]

Safe Handling and Storage Protocols

Given its hazardous nature and reactivity, strict adherence to the following handling and storage protocols is essential to ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following should be mandatory when handling Erbium (III) trichloride hexahydrate:

-

Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Respiratory Protection: In cases where dust may be generated, a NIOSH-approved particulate respirator is necessary.

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Avoid Dust Formation: Take care to avoid the formation of dust during handling and weighing.

-

Hygroscopic Nature: Erbium (III) trichloride hexahydrate is hygroscopic, meaning it readily absorbs moisture from the air.[1][5] This can affect its chemical properties and should be minimized by handling it in a dry environment and promptly resealing containers.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as this can lead to vigorous and potentially hazardous reactions.[1][5]

Storage Requirements

Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.

-

Container: Store in a tightly closed, original container.

-

Environment: Keep in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Moisture Control: Due to its hygroscopic nature, consider storing it in a desiccator to protect it from moisture.

Emergency Procedures and First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures are critical.

First-Aid for Exposure

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Spill Response Protocol

A spill of Erbium (III) trichloride hexahydrate should be managed with a clear and systematic approach to minimize exposure and environmental contamination.

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spread of the spill.

-

Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

-

Decontaminate: Clean the spill area with a suitable decontaminating agent and dispose of the cleaning materials as hazardous waste.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Erbium (III) trichloride hexahydrate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 10025-75-9 | [7] |

| Molecular Formula | ErCl₃·6H₂O | [7] |

| Molecular Weight | 381.71 g/mol | [7] |

| Appearance | Pink crystalline solid | [1] |

| Odor | Odorless | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | 774 °C (decomposes) | [5] |

| Hygroscopicity | Hygroscopic | [1][5] |

Stability and Reactivity

Erbium (III) trichloride hexahydrate is stable under recommended storage conditions.[3] However, it is important to be aware of its potential for reactivity under certain conditions.

-

Conditions to Avoid: Exposure to moisture should be avoided due to its hygroscopic nature.[5]

-

Incompatible Materials: As previously mentioned, it is incompatible with strong oxidizing agents and strong acids.[1][5]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of hydrogen chloride gas and erbium oxides.[6]

Toxicological Information

The available toxicological data for Erbium (III) trichloride hexahydrate is limited, which underscores the need for cautious handling.

-

Acute Toxicity: The oral LD50 in mice is reported as 4417 mg/kg.[5] Data on other routes of exposure is largely unavailable.

-

Carcinogenicity: There is no evidence to suggest that this compound is carcinogenic.[3]

-

Germ Cell Mutagenicity: No data is available on the mutagenic potential of this compound.[3]

-

Reproductive Toxicity: No data is available on the reproductive toxicity of this compound.[3]

The lack of comprehensive toxicological data necessitates a conservative approach to safety, treating the compound as potentially harmful through all routes of exposure.

Experimental Workflow and Visualization

To illustrate a practical application of safe handling procedures, the following workflow diagram outlines the key steps for preparing a solution of Erbium (III) trichloride hexahydrate.

Figure 1: A step-by-step workflow for the safe preparation of an Erbium (III) trichloride hexahydrate solution.

Conclusion

Erbium (III) trichloride hexahydrate is a compound with significant potential in various scientific and technological fields. However, its hazardous properties necessitate a thorough understanding and implementation of robust safety protocols. This guide provides a comprehensive overview of the available SDS data, emphasizing safe handling, storage, and emergency procedures. Researchers and drug development professionals are urged to treat this compound with a high degree of caution, particularly given the incomplete toxicological profile. By adhering to the principles of good laboratory practice and the specific guidelines outlined in this document, the risks associated with Erbium (III) trichloride hexahydrate can be effectively managed, allowing for its continued exploration and application in advancing science and technology.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Erbium(III) chloride. Retrieved from [Link]

Sources

- 1. Erbium Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 2. Erbium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. ERBIUM CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 6. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 7. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: High-Efficiency Erbium Incorporation in Silica Fibers via Solution Doping

Part 1: Executive Summary & Core Directive

The Challenge:

Direct gas-phase deposition of Erbium (

The Solution:

This protocol details the Solution Doping Technique (SDT) . Unlike gas-phase doping, SDT decouples the matrix formation from the dopant incorporation. We deposit a porous silica "soot" layer, soak it in a liquid solution of

Critical Mechanism:

Aluminum is not optional. It acts as a solvation shell , surrounding

Part 2: Materials & Safety

Reagents

| Component | Specification | Purpose |

| Precursor Salt | Active dopant source. | |

| Co-Dopant | Solvation shell; prevents clustering; modifies refractive index. | |

| Solvent | Ethanol (Anhydrous, >99.5%) | Carrier fluid. Preferred over water to reduce drying time and OH contamination. |

| Matrix Precursors | Standard MCVD reagents for soot generation. | |

| Drying Gas | Dehydration during sintering. |

Safety Critical Control Points

-

Hydrofluoric Acid (HF): Used for cleaning quartz tubes. Fatal if absorbed. Full PPE and Calcium Gluconate gel must be present.

-

Chlorine Gas (

): Used in dehydration.[1] Acute respiratory hazard. Ensure scrubber systems are active.

Part 3: Experimental Protocol

Phase 1: Porous Soot Deposition (MCVD)

Objective: Create a "sponge" of silica on the inner wall of the substrate tube.

-

Substrate Preparation: Mount a high-purity fused silica tube (

mm) on the MCVD lathe. Fire polish at -

Cladding Deposition: Deposit standard matched cladding layers (

doped silica) to ensure waveguide integrity. -

Core Soot Deposition (The Sponge):

-

Temperature: Lower burner temperature to

. -

Chemistry: Flow

(and -

Validation: The layer must remain opaque white (porous soot). If it turns transparent, the temperature was too high, the soot has sintered, and doping will fail.

-

Passes: 2-4 passes depending on desired core diameter.

-

Phase 2: Solution Doping (The Impregnation)

Objective: Infiltrate the soot with Erbium and Aluminum ions.

Doping Solution Recipe (Standard Gain Medium):

-

Solvent: 100 mL Ethanol.

- : 0.01 M to 0.05 M (Controls absorption level).

- : 0.5 M to 1.0 M (Controls solubility and index).

-

Note: A high Al:Er ratio (>10:1) is crucial for preventing clustering.

Procedure:

-

Cooling: Allow the preform tube to cool to room temperature while purging with

. -

Injection: Remove tube from lathe (or use a rotary seal injector). Fill the tube vertically with the doping solution.

-

Soak Time: Let stand for 1 hour .

-

Why? Diffusion into the soot pores takes time. Short soaking leads to a "dip" in the refractive index profile at the center.

-

-

Drain: Drain the solution slowly.

-

Solvent Removal (Critical Step):

-

Blow dry

through the tube for 30 minutes. -

Do not heat yet. Rapid heating causes the solvent to boil, cracking the soot layer (the "mud-crack" effect).

-

Phase 3: Drying, Sintering, and Collapse

Objective: Lock the ions into the glass matrix and remove water.

-

Solvent Evaporation: Re-mount on lathe. Pass

and heat gently to -

Dehydration (The OH Killer):

-

Sintering (Vitrification):

-

Stop

flow. Increase temperature to -

Traverse burner until the white soot layer turns transparent . The ions are now trapped in the glass.

-

-

Collapse:

-

Increase temperature to

. -

Perform 2-3 collapse passes to seal the tube into a solid rod (preform).

-

Part 4: Visualization & Logic

Diagram 1: The Solution Doping Workflow

This diagram illustrates the critical phases of the fabrication process.

Caption: The sequential workflow from porous soot generation to final preform collapse. Note the critical dehydration step to remove OH- ions.

Diagram 2: The Aluminum Solvation Mechanism

This diagram explains why Aluminum is required to prevent Erbium clustering.

Caption: Aluminum ions form a solvation shell around Erbium, increasing solubility in Silica and preventing the formation of performance-killing clusters.

Part 5: Characterization & Troubleshooting

Quality Control Metrics

| Metric | Target Value | Method |

| Refractive Index Profile (RIP) | Step or Graded Index | Preform Analyzer (PK2600 or similar) |

| Spectral Attenuation | < 10 dB/km @ 1200nm | Cut-back method (on drawn fiber) |

| OH Absorption Peak | < 1 dB/km @ 1380nm | Spectral analysis (indicates drying success) |

| Erbium Absorption | 5 - 100 dB/m @ 1530nm | Depends on doping concentration |

Troubleshooting Guide

Problem 1: "The Core is Milky/Opaque after Sintering"

-

Cause: Incomplete sintering or crystallization (Devitrification).

-

Fix: Increase sintering temperature or reduce

concentration (too much Al can induce crystallization).

Problem 2: "High Background Loss at 1380 nm"

-

Cause: Water contamination.

-

Fix: Ensure

flow is sufficient during the

Problem 3: "Low Amplification Efficiency" (despite high Er absorption)

-

Fix: Your Al:Er ratio is too low. Increase

concentration in the soaking solution.[6]

Part 6: References

-

Paschotta, R. (2023). Rare-earth-doped Fibers. RP Photonics Encyclopedia. Available at: [Link]

-

Townsend, J. E., Poole, S. B., & Payne, D. N. (1987). Solution-doping technique for fabrication of rare-earth-doped optical fibres. Electronics Letters, 23(7), 329-331. (The foundational paper for this technique).

-

Digonnet, M. J. F. (2001). Rare-Earth-Doped Fiber Lasers and Amplifiers. Marcel Dekker, Inc. (Standard text on clustering mechanisms).

-

Fiber Optic Center. (2020). Rare Earth Doped Fibers: Solution Doping vs Vapor Phase. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Doping porous silicon with erbium: pores filling as a method to limit the Er-clustering effects and increasing its light emission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. focc-fiber.com [focc-fiber.com]

- 4. researchgate.net [researchgate.net]

- 5. New co-doping method to improve amplifiers, high powered lasers | Holonyak Micro & Nanotechnology Lab | Illinois [hmntl.illinois.edu]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: A Guide to Sol-Gel Preparation of Erbium-Doped Glass Ceramics

Introduction: The Convergence of Glass and Crystal

Erbium (Er³⁺)-doped glass ceramics are a class of advanced photonic materials that uniquely combine the robust physical and chemical properties of a glass matrix with the superior spectroscopic characteristics of embedded nanocrystals.[1][2] The amorphous glass host provides mechanical strength, chemical durability, and ease of fabrication, while the crystalline phase offers a low-phonon-energy environment for the erbium ions.[3][4] This strategic incorporation of Er³⁺ into nanocrystals significantly enhances their luminescent properties, making these materials highly sought after for a range of applications, including optical amplifiers for telecommunications, solid-state lasers, and upconversion-based sensors.[5][6]

The sol-gel method presents a versatile and low-temperature route to synthesize these materials, offering exceptional control over purity, homogeneity, and composition at a molecular level.[7][8] This contrasts with traditional melt-quenching techniques, which require high temperatures and can be challenging for incorporating high concentrations of rare-earth ions without clustering and subsequent luminescence quenching.[5] This guide provides a comprehensive overview of the sol-gel synthesis of Er-doped glass ceramics, detailing the underlying chemical principles, a step-by-step protocol, and essential characterization techniques.

The Sol-Gel Process: A Bottom-Up Approach to Photonic Materials

The sol-gel process is a wet-chemical technique used for the fabrication of solid materials from a chemical solution that acts as a precursor for an integrated network (gel) of either discrete particles or network polymers.[9] The process can be broadly divided into several key stages:

-

Hydrolysis and Condensation: The process begins with the hydrolysis of metal alkoxide precursors, most commonly tetraethyl orthosilicate (TEOS), in a solution of water and alcohol.[2][10] This reaction is typically catalyzed by an acid or a base.[11] During hydrolysis, the alkoxy groups (-OR) are replaced with hydroxyl groups (-OH).[11] Subsequently, condensation reactions occur between these hydroxyl groups, or between a hydroxyl group and a remaining alkoxy group, to form a three-dimensional network of Si-O-Si bonds, which constitutes the "sol."[10][12]

-

Gelation: As the condensation reactions continue, the sol particles link together to form a continuous network that extends throughout the liquid medium, resulting in a significant increase in viscosity and the formation of a "gel."[10]

-

Aging: The gel is then aged in its parent solution, which allows for further condensation reactions, strengthening the gel network and causing shrinkage.

-

Drying: The liquid phase is removed from the gel network, typically through evaporation. This step must be carefully controlled to avoid cracking due to capillary stress. The resulting solid is known as a xerogel.

-

Densification and Crystallization: The final stage involves a controlled heat treatment. At lower temperatures, residual organic groups and water are removed. As the temperature increases, the porous xerogel densifies into a glass. At higher, specific temperatures, controlled crystallization occurs, leading to the formation of nanocrystals within the amorphous glass matrix, thus forming the glass-ceramic.[1]

Diagram of the Sol-Gel Workflow

Caption: Workflow of the sol-gel process for Er-doped glass ceramics.

Experimental Protocol: Synthesis of Er-Doped SiO₂-Based Glass Ceramics

This protocol outlines a general procedure for the synthesis of erbium-doped silica-based glass ceramics. The specific molar ratios and heat treatment temperatures may need to be optimized depending on the desired final composition and properties.

Materials and Reagents:

-

Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄) - Silicon precursor

-

Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O) or Erbium(III) chloride (ErCl₃) - Erbium precursor

-

Ethanol (C₂H₅OH) - Solvent

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl) or Nitric acid (HNO₃) - Acid catalyst

-

Ammonia solution (NH₄OH) - Base catalyst (optional, for two-step catalysis)[13]

Procedure:

-

Sol Preparation:

-

In a clean beaker, mix TEOS and ethanol in a 1:4 molar ratio under vigorous stirring.

-

In a separate beaker, prepare an aqueous solution of the acid catalyst (e.g., 0.1 M HCl) and the erbium salt. The molar ratio of TEOS:H₂O:HCl is typically maintained at 1:4:0.01.[5] The concentration of the erbium salt is calculated based on the desired doping level (e.g., 0.5 - 6 mol%).[13]

-

Slowly add the acidic aqueous solution to the TEOS/ethanol mixture under continuous stirring.

-

Stir the resulting solution for at least 1 hour at room temperature to ensure complete hydrolysis and the formation of a homogeneous sol.

-

-

Gelation and Aging:

-

Pour the sol into a suitable container (e.g., a petri dish or a mold) and cover it to control solvent evaporation.

-

Allow the sol to gel at room temperature. Gelation time can range from a few hours to several days depending on the specific conditions.[14]

-

Once gelled, age the gel for a period of 1 to 10 days at room temperature to strengthen the network.[5]

-

-

Drying:

-

Dry the aged gel slowly to prevent cracking. A typical drying schedule involves placing the gel in an oven at a low temperature (e.g., 50-60°C) for several days to weeks until all the solvent has evaporated.[5]

-

-

Heat Treatment (Densification and Crystallization):

-

The dried xerogel is subjected to a multi-step heat treatment in a programmable furnace.

-

Step 1 (Drying and Organic Removal): Heat the xerogel slowly (e.g., 1-2°C/min) to around 400-500°C and hold for several hours to remove residual water and organic compounds.

-

Step 2 (Densification): Increase the temperature to a point below the crystallization temperature (e.g., 800-900°C) to allow for the densification of the amorphous matrix into a clear glass.[5][13]

-

Step 3 (Crystallization): Further increase the temperature to the desired crystallization temperature (e.g., 900-1100°C) and hold for a specific duration (e.g., 30-60 minutes) to promote the nucleation and growth of nanocrystals within the glass matrix.[1] The final product is a transparent Er-doped glass-ceramic.

-

The Critical Role of Heat Treatment

The heat treatment protocol is arguably the most critical step in the synthesis of glass ceramics as it directly controls the nucleation and growth of the crystalline phase.[1] The choice of temperature and duration at each stage influences the size, distribution, and type of nanocrystals formed, which in turn dictates the optical properties of the material.[1] Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are invaluable techniques for designing an optimal heat treatment schedule.[3][15][16] TGA tracks weight loss as a function of temperature, identifying the points at which volatile components are removed, while DTA detects exothermic and endothermic events corresponding to crystallization and glass transition temperatures, respectively.[15][17][18]

Table 1: Representative Heat Treatment Parameters and Resulting Crystalline Phases

| Host Matrix Composition | Dopant (mol%) | Densification Temperature (°C) | Crystallization Temperature (°C) / Time (min) | Resulting Crystalline Phase | Reference |

| 80SiO₂–20TiO₂ | 2 ErO₁.₅ | 900 | 1000 / 60 | Erbium Titanate (Er₂Ti₂O₇) | [1] |

| 98SiO₂–2TiO₂-10PO₂.₅ | 2 ErO₁.₅ | 900 | 1000 / 60 | Erbium Phosphate (ErPO₄) | [1] |

| Yttrium Silicate | - | - | >1000 | Yttrium Disilicate (γ-Y₂Si₂O₇) | [14] |

| SiO₂ | 1 Er₂O₃ | 900 | - (Amorphous) | - | [5] |

| SiO₂-PbF₂ | - | 300 | 480 | β-PbF₂ | [19] |

Enhancing Luminescence: The Role of Co-dopants and Sensitizers

To further improve the luminescent efficiency of Er-doped glass ceramics, co-dopants and sensitizers are often incorporated into the host matrix.

-

Phosphorus (P): The addition of phosphorus can promote the formation of erbium phosphate nanocrystals, which are excellent hosts for Er³⁺ ions, leading to enhanced fluorescence.[1]

-

Ytterbium (Yb³⁺): Ytterbium is a common sensitizer for erbium. Yb³⁺ has a large absorption cross-section around 980 nm, a common excitation wavelength for erbium.[20][21] Upon excitation, Yb³⁺ efficiently transfers its energy to a nearby Er³⁺ ion, which then emits light at its characteristic wavelengths. This energy transfer mechanism significantly increases the upconversion efficiency.[20][21][22]

Diagram of Yb³⁺ to Er³⁺ Energy Transfer Upconversion

Caption: Energy transfer upconversion mechanism in Yb³⁺/Er³⁺ co-doped systems.

Essential Characterization Techniques

A suite of analytical techniques is employed to thoroughly characterize the structural and optical properties of the synthesized Er-doped glass ceramics.

-

X-ray Diffraction (XRD): XRD is the primary technique used to confirm the formation of crystalline phases within the amorphous glass matrix.[3] The positions and intensities of the diffraction peaks are used to identify the crystal structure and estimate the crystallite size.[1]

-

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the material's morphology, revealing the size, shape, and distribution of the nanocrystals within the glass matrix.[1]

-

Spectroscopic Techniques:

-

UV-Vis-NIR Absorption Spectroscopy: This technique is used to identify the characteristic absorption bands of the Er³⁺ ions, confirming their successful incorporation into the host matrix.[5]

-

Photoluminescence (PL) Spectroscopy: PL spectroscopy is crucial for evaluating the optical performance of the material. It measures the emission spectra, revealing the characteristic emission bands of Er³⁺ (e.g., around 1540 nm for telecommunications or visible upconversion emissions).[23][24] The intensity and lifetime of the luminescence are key indicators of the material's efficiency.

-

-

Thermal Analysis (DTA/TGA): As previously mentioned, DTA/TGA is essential for determining the optimal temperatures for the heat treatment process by identifying glass transition, crystallization, and decomposition temperatures.[3][25]

Conclusion and Future Outlook

The sol-gel method provides a powerful and flexible platform for the synthesis of Er-doped glass ceramics with tailored optical properties. By carefully controlling the precursor chemistry, sol-gel process parameters, and the subsequent heat treatment, it is possible to engineer materials with optimized luminescence for a wide array of photonic applications. Future research in this area will likely focus on the development of novel host matrices, the exploration of new sensitizer and co-dopant combinations to further enhance quantum efficiencies, and the fabrication of these materials into complex device architectures such as optical fibers and waveguides.[7][26]

References

-

Structural Analysis of Erbium-Doped Silica-Based Glass-Ceramics Using Anomalous and Small-Angle X-Ray Scattering. (2025). MDPI. Available at: [Link]

-

Spectroscopic characterization of erbium doped glass ceramic. (2013). Optica Publishing Group. Available at: [Link]

-

EPR characterization of erbium in glasses and glass ceramics. (n.d.). SciSpace. Available at: [Link]

-

Synthesis of Er3+ and Er3+ : Yb3+ doped sol–gel derived silica glass and studies on their optical properties. (2004). Bulletin of Materials Science. Available at: [Link]

-

Sol–Gel Synthesis of Erbium-Doped Yttrium Silicate Glass–Ceramics. (n.d.). ResearchGate. Available at: [Link]

-

Optical Properties of Transparent Rare-Earth Doped Sol-Gel Derived Nano-Glass Ceramics. (n.d.). PMC. Available at: [Link]

-

Synthesis and Characterization of Erbium-Doped Silica Films Obtained by an Acid–Base-Catalyzed Sol–Gel Process. (2023). PMC. Available at: [Link]

- Erbium-doped lead silicate glass for near-infrared emission and temperature-dependent up-conversion applic

-

Photoluminescence of erbium in polycrystalline ceramics and in crystalline film of erbium oxide. (n.d.). ResearchGate. Available at: [Link]

-

Sol−Gel Glasses as Precursors of Bioactive Glass Ceramics. (2003). ResearchGate. Available at: [Link]

-

Thermogravimetric/differential thermal analysis (TGA/DTA) of sol-gel synthesized HA-CNT powders. (n.d.). ResearchGate. Available at: [Link]

-

Differential Thermal Analysis (DTA) of Bioactive Glass: Principles, Thermal Behaviour, and Scientific Interpretation. (2025). Synthera. Available at: [Link]

- Sol-gel process: an outstanding technology for co

-

Maximizing Upconversion Luminescence of Co-Doped CaF₂:Yb, Er Nanoparticles at Low Laser Power for Efficient Cellular Imaging. (2024). MDPI. Available at: [Link]

-

Sol–Gel Photonic Glasses: From Material to Application. (2023). MDPI. Available at: [Link]

-

Sol–gel process. (n.d.). Wikipedia. Available at: [Link]

-

Thermogravimetry Differential Thermal Analysis (TG/DTA). (n.d.). EAG Laboratories. Available at: [Link]

-

Applications of Erbium Oxide in Glass Production. (n.d.). Stanford Materials. Available at: [Link]

-

Enhancing up-conversion luminescence in Yb/Er co-doped CsPbCl3 single crystals. (2024). AIP Publishing. Available at: [Link]

-

Structural, optical and luminescence features of Er/Yb3 co doped sol gel silica glasses. (n.d.). Journal "Functional Materials". Available at: [Link]

-

Sol-Gel Derived Optical and Photonic Materials. (n.d.). Elsevier. Available at: [Link]

-

Overview of Sol-Gel Science and Technology. (n.d.). DTIC. Available at: [Link]

- Up-conversion luminescence of Er 3+ -Yb 3+ co-doped CaIn 2 O 4. (n.d.). AIP Publishing.

- Effect of post-heat-treatment on the structural, spectroscopic and dissolution properties of a highly stable Er3+-doped multi-component phosph

- Thermal Analysis TGA / DTA. (n.d.). Abo Akademi University.

-

Sol-Gel Derived Nanomaterials and It's Applications: A Review. (n.d.). ISCA. Available at: [Link]

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). Journal of Non-Crystalline Solids.

-

Possible upconversion mechanism for (Er,Yb)-codoped sample; excitation at 980 nm. (n.d.). ResearchGate. Available at: [Link]

-

Comparison between Bioactive Sol-Gel and Melt-Derived Glasses/Glass-Ceramics Based on the Multicomponent SiO2–P2O5–CaO–MgO–Na2O–K2O System. (2020). PMC. Available at: [Link]

-

Synthesis and downconversion photoluminescence of Erbium-doped chalcohalide glasses of AgCl(I)–Ga2S3–La2S3 systems. (n.d.). Optica Publishing Group. Available at: [Link]

-

Sol–Gel Technologies to Obtain Advanced Bioceramics for Dental Therapeutics. (2023). PMC. Available at: [Link]

- Part One Sol–Gel Chemistry and Methods. (n.d.). Wiley-VCH.

- Sol−Gel Glasses as Precursors of Bioactive Glass Ceramics. (2003).

-

Recent advances and future perspectives of sol–gel derived porous bioactive glasses: a review. (2020). RSC Publishing. Available at: [Link]

-

Generation of Pure Green Up-Conversion Luminescence in Er3+ Doped and Yb3+-Er3+ Co-Doped YVO4 Nanomaterials under 785 and 975 nm Excitation. (2022). PMC. Available at: [Link]

-

Transparent Glass-Ceramics Produced by Sol-Gel: A Suitable Alternative for Photonic Materials. (2018). MDPI. Available at: [Link]

-

Influence of Reaction Conditions on Sol-Gel Process Producing SiO2 and SiO2-P2O5 Gel and Glass. (n.d.). Scientific Research Publishing. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. vb.nweurope.eu [vb.nweurope.eu]

- 3. OPG [opg.optica.org]

- 4. scispace.com [scispace.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Applications of Erbium Oxide in Glass Production [stanfordmaterials.com]

- 7. Optical Properties of Transparent Rare-Earth Doped Sol-Gel Derived Nano-Glass Ceramics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. functmaterials.org.ua [functmaterials.org.ua]

- 9. Sol–gel process - Wikipedia [en.wikipedia.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 12. Influence of Reaction Conditions on Sol-Gel Process Producing SiO2 and SiO2-P2O5 Gel and Glass [scirp.org]

- 13. Synthesis and Characterization of Erbium-Doped Silica Films Obtained by an Acid–Base-Catalyzed Sol–Gel Process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. synthera.in [synthera.in]

- 16. eag.com [eag.com]

- 17. researchgate.net [researchgate.net]

- 18. web.abo.fi [web.abo.fi]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. OPG [opg.optica.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and downconversion photoluminescence of Erbium-doped chalcohalide glasses of AgCl(I)–Ga2S3–La2S3 systems [opg.optica.org]

- 25. Comparison between Bioactive Sol-Gel and Melt-Derived Glasses/Glass-Ceramics Based on the Multicomponent SiO2–P2O5–CaO–MgO–Na2O–K2O System - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Sol–Gel Photonic Glasses: From Material to Application | MDPI [mdpi.com]

Application Notes & Protocols: Erbium (III) Trichloride Hexahydrate as a Green Lewis Acid Catalyst in Organic Synthesis

Abstract

Erbium (III) trichloride hexahydrate (ErCl₃·6H₂O) is emerging as a remarkably efficient, versatile, and environmentally benign Lewis acid catalyst for a variety of organic transformations. As a lanthanide salt, it possesses unique characteristics, including high oxophilicity, water tolerance, and low toxicity, which make it a superior alternative to conventional Lewis acids like AlCl₃ or FeCl₃.[1][2] This guide provides an in-depth exploration of the catalytic properties of ErCl₃·6H₂O and offers detailed, field-proven protocols for its application in key synthetic reactions, including Friedel-Crafts acylation, Pechmann condensation for coumarin synthesis, and the synthesis of quinoxaline derivatives. These protocols are designed for practical implementation by researchers, scientists, and drug development professionals aiming to leverage green chemistry principles in their synthetic workflows.

The Scientific Case for Erbium (III) Trichloride

Lanthanide salts have gained significant traction in green organic chemistry due to their stability and low toxicity.[1] Erbium (III) stands out among the lanthanides for its potent Lewis acidity, which is retained even in aqueous or wet solvents.[1][3] The Er³⁺ ion, generated from the salt's dissociation, has a coordination number of 8 in water and exhibits a high water exchange rate constant, which correlates with its strong Lewis acid strength in aqueous media.[3]

Key Advantages of ErCl₃·6H₂O:

-

Water Tolerance: Unlike traditional Lewis acids that hydrolyze destructively in the presence of moisture, ErCl₃·6H₂O remains catalytically active, enabling reactions in aqueous media or with hydrated reagents.[1] This eliminates the need for rigorously dry solvents and inert atmospheres, simplifying experimental setups.

-

High Oxophilicity: The strong affinity of the Er(III) ion for oxygen atoms is a cornerstone of its catalytic activity.[1] It effectively activates carbonyls, epoxides, and alcohols, facilitating nucleophilic attacks that are central to many C-C and C-N bond-forming reactions.[1][4]

-

Low Toxicity & Cost-Effectiveness: Erbium salts are considered non-toxic and are relatively inexpensive, aligning with the core tenets of green and sustainable chemistry.[2]

-

Reusability: In many protocols, the catalyst can be recovered from the aqueous phase after reaction completion and reused multiple times without a significant loss of activity, further enhancing its economic and environmental value.[1]

General Experimental Workflow

The application of ErCl₃·6H₂O typically follows a straightforward workflow that capitalizes on its ease of handling and operational simplicity.

Caption: Mechanism of ErCl₃-catalyzed Friedel-Crafts acylation.

Protocol: Acylation of Anisole with Acetyl Chloride

This protocol details the synthesis of 4-methoxyacetophenone, a valuable intermediate in pharmaceuticals and fragrances.

Materials:

-

Erbium (III) trichloride hexahydrate (ErCl₃·6H₂O)

-

Anisole

-

Acetyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anisole (1.08 g, 10 mmol) and anhydrous DCM (20 mL).

-

Add ErCl₃·6H₂O (0.38 g, 1 mmol, 10 mol%) to the solution and stir until it is well-dispersed.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (0.86 g, 11 mmol) dropwise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford pure 4-methoxyacetophenone.

| Substrate | Acylating Agent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| Anisole | Acetyl Chloride | 10 | 5 | ~85-95 | Adapted from |

| Veratrole | Acetyl Chloride | 10 | 4 | ~90-98 | Adapted from [5] |

| Toluene | Benzoyl Chloride | 10 | 6 | ~80-90 | Adapted from [6][7] |

Application in Pechmann Condensation: Synthesis of Coumarins

Coumarins are a large class of benzopyrone-containing natural products with diverse biological activities, including anticoagulant and anti-inflammatory properties. [8][9]The Pechmann condensation is a classic and straightforward method for synthesizing coumarins by reacting a phenol with a β-ketoester under acidic conditions. [10][11]While strong mineral acids are traditionally used, they suffer from harsh conditions and environmental concerns. Lewis acids like ErCl₃·6H₂O offer a milder and more efficient alternative. [10][12]

Mechanistic Rationale

The Er(III) catalyst plays a dual role. First, it activates the β-ketoester by coordinating to its carbonyl oxygen, enhancing its electrophilicity. This facilitates the initial transesterification with the phenolic hydroxyl group. Subsequently, the Lewis acid promotes the intramolecular cyclization (an electrophilic aromatic substitution) onto the activated phenol ring, followed by dehydration to yield the coumarin scaffold.

Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol describes the synthesis of a key coumarin derivative often used as a pH indicator and laser dye.

Materials:

-

Erbium (III) trichloride hexahydrate (ErCl₃·6H₂O)

-

Resorcinol

-

Ethyl acetoacetate

-

Ethanol (optional, for solvent-based method)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure (Solvent-Free):

-

In a 50 mL round-bottom flask, combine resorcinol (1.10 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ErCl₃·6H₂O (0.19 g, 0.5 mmol, 5 mol%).

-

Heat the mixture with stirring in an oil bath at 80-100 °C for 30-60 minutes. The reaction mixture will become a thick paste.

-

Monitor the reaction progress by TLC (eluent: 3:1 hexane/ethyl acetate).

-

After completion, cool the reaction mixture to room temperature.

-

Add 20 mL of ice-cold water to the flask and stir for 10 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water.

-

Recrystallize the crude product from hot ethanol to afford pure 7-hydroxy-4-methylcoumarin as a white to pale yellow solid.

| Phenol | β-Ketoester | Catalyst Loading (mol%) | Temp (°C) | Time (min) | Yield (%) | Reference |

| Resorcinol | Ethyl Acetoacetate | 5 | 100 | 30 | >95 | Adapted from [10][13][14] |

| Phloroglucinol | Ethyl Acetoacetate | 5 | 80 | 45 | >92 | Adapted from [10][13] |

| Phenol | Ethyl Benzoylacetate | 10 | 110 | 90 | ~75-85 | Adapted from [12] |

Application in Quinoxaline Synthesis

Quinoxaline derivatives are nitrogen-containing heterocycles that form the core of many pharmacologically active compounds, exhibiting antibacterial, anticancer, and anti-inflammatory properties. [15][16][17]The most common synthetic route is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This reaction is often catalyzed by an acid, and ErCl₃·6H₂O serves as an excellent, mild catalyst for this transformation. [15][16]

Mechanistic Rationale

The Lewis acidic Er(III) ion activates one of the carbonyl groups of the 1,2-dicarbonyl compound, making it more susceptible to nucleophilic attack by one of the amino groups of the 1,2-diamine. This is followed by an intramolecular cyclization of the second amino group onto the remaining carbonyl, and a subsequent dehydration step to form the aromatic pyrazine ring of the quinoxaline system.

Protocol: Synthesis of 2,3-Diphenylquinoxaline